2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole
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Overview
Description
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core with a hydrazinyl group and a 2,5-dimethoxybenzylidene moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole typically involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization with o-phenylenediamine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of solvents like ethanol or methanol .
Chemical Reactions Analysis
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or acetonitrile, and catalysts like palladium or platinum .
Scientific Research Applications
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research has shown that benzimidazole derivatives have anticancer properties, and this compound is being studied for its potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, in cancer therapy, it may inhibit the activity of kinases involved in cell proliferation, thereby preventing the growth of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-(2,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2-(2,5-dimethoxybenzylidene)thiosemicarbazone: Contains a thiosemicarbazone group instead of a hydrazinyl group, which can alter its chemical reactivity and biological properties.
2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)benzamide: Features additional functional groups that can enhance its therapeutic potential .
Properties
Molecular Formula |
C16H16N4O2 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C16H16N4O2/c1-21-12-7-8-15(22-2)11(9-12)10-17-20-16-18-13-5-3-4-6-14(13)19-16/h3-10H,1-2H3,(H2,18,19,20)/b17-10+ |
InChI Key |
VSULSAIDCFNVSZ-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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